2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide
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Overview
Description
2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring substituted with an amino group, a hydroxyethyl group, and a carboxamide group. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Functional Groups: The amino group can be introduced via nucleophilic substitution reactions, while the hydroxyethyl group can be added through alkylation reactions.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as polyacrylonitrile fibers functionalized with N-methylpiperazine have been used to enhance the efficiency of the synthesis .
Types of Reactions:
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated thiophene derivatives.
Scientific Research Applications
2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 2-aminothiophene-3-carboxamide
- 2-amino-N-(2-hydroxyethyl)thiophene-2-carboxamide
- 2-amino-N-(2-hydroxyethyl)furan-3-carboxamide
Comparison:
- 2-aminothiophene-3-carboxamide: Lacks the hydroxyethyl group, which may reduce its solubility and biological activity compared to 2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide .
- 2-amino-N-(2-hydroxyethyl)thiophene-2-carboxamide: The position of the carboxamide group on the thiophene ring can influence the compound’s reactivity and biological properties .
- 2-amino-N-(2-hydroxyethyl)furan-3-carboxamide: The furan ring is less stable than the thiophene ring, which may affect the compound’s stability and applications .
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c8-6-5(1-4-12-6)7(11)9-2-3-10/h1,4,10H,2-3,8H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURGKGGMCSKZIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C(=O)NCCO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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